Cas no 83261-26-1 (3-Methoxy-5-methylthiophene-2-carboxylic acid)

3-Methoxy-5-methylthiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-5-methylthiophene-2-carboxylic acid
- 3-METHOXY-5-METHYL-2-THIOPHENECARBOXYLIC ACID
- 3-methoxy-5-methyl-2-thiophenecarboxylic acid(SALTDATA: FREE)
- 83261-26-1
- CS-0455962
- 3-Methoxy-5-methylthiophene-2-carboxylicacid
- Z1192359567
- SCHEMBL9526014
- MFCD17012773
- AKOS013428500
- DTXSID80516775
- EN300-77068
- G21984
- DB-331393
-
- MDL: MFCD17012773
- インチ: InChI=1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9)
- InChIKey: IYTOVCKSPJGCOJ-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C(=O)O)S1)OC
計算された属性
- 精确分子量: 172.01941529g/mol
- 同位素质量: 172.01941529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 74.8Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 159-161 °C
- Boiling Point: 307.1±37.0 °C at 760 mmHg
- フラッシュポイント: 139.5±26.5 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-Methoxy-5-methylthiophene-2-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methoxy-5-methylthiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199202-5g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 5g |
$522 | 2023-01-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6806-5G |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 5g |
¥ 3,498.00 | 2023-04-13 | |
Chemenu | CM199202-10g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 10g |
$767 | 2023-01-18 | |
Enamine | EN300-77068-0.25g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95.0% | 0.25g |
$114.0 | 2025-02-22 | |
Enamine | EN300-77068-2.5g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95.0% | 2.5g |
$486.0 | 2025-02-22 | |
Chemenu | CM199202-5g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 5g |
$771 | 2021-08-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6806-10G |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 10g |
¥ 5,141.00 | 2023-04-13 | |
Chemenu | CM199202-1g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 1g |
$170 | 2023-01-18 | |
Enamine | EN300-77068-10.0g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95.0% | 10.0g |
$1872.0 | 2025-02-22 | |
Enamine | EN300-77068-0.1g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95.0% | 0.1g |
$80.0 | 2025-02-22 |
3-Methoxy-5-methylthiophene-2-carboxylic acid 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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3. Back matter
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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8. Caper tea
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
3-Methoxy-5-methylthiophene-2-carboxylic acidに関する追加情報
Introduction to 3-Methoxy-5-methylthiophene-2-carboxylic acid (CAS No. 83261-26-1) and Its Emerging Applications in Chemical Biology
3-Methoxy-5-methylthiophene-2-carboxylic acid, identified by its CAS number 83261-26-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse pharmacological applications. The presence of both methoxy and methyl substituents on the thiophene ring introduces specific electronic and steric effects, making it a valuable scaffold for drug discovery and material science research.
The structural motif of 3-methoxy-5-methylthiophene-2-carboxylic acid consists of a five-membered aromatic ring containing sulfur, with substituents at the 3rd and 5th positions that modulate its reactivity and interactions with biological targets. This structural feature has been exploited in various synthetic strategies to develop novel therapeutic agents. Recent studies have highlighted its role as a precursor in the synthesis of more complex molecules, including those with potential antimicrobial and anti-inflammatory properties.
In the realm of medicinal chemistry, thiophene derivatives have been extensively studied for their ability to interact with biological macromolecules such as enzymes and receptors. The carboxylic acid group at the 2-position of the thiophene ring in 3-methoxy-5-methylthiophene-2-carboxylic acid provides a reactive site for further functionalization, enabling the attachment of pharmacophores that enhance binding affinity and selectivity. This has led to its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns to identify lead candidates for drug development.
One of the most compelling aspects of 3-methoxy-5-methylthiophene-2-carboxylic acid is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of more complex thiophene-based molecules, which have shown promise in treating various diseases. For instance, derivatives of this compound have been investigated for their potential role in modulating pathways associated with neurodegenerative disorders such as Alzheimer's disease. The methoxy and methyl groups contribute to fine-tuning the electronic properties of the molecule, allowing for precise control over its interactions with biological targets.
Recent advancements in computational chemistry have further enhanced the utility of 3-methoxy-5-methylthiophene-2-carboxylic acid. Molecular modeling studies have revealed that its structural features enable it to bind effectively to specific pockets on enzymes and receptors, suggesting its potential as an inhibitor or modulator of these targets. These insights have guided the design of novel analogs with improved pharmacokinetic profiles and reduced toxicity. The integration of machine learning algorithms has also accelerated the discovery process by predicting optimal modifications to enhance binding affinity and selectivity.
The pharmaceutical industry has taken note of these developments, leading to increased interest in 3-methoxy-5-methylthiophene-2-carboxylic acid as a building block for drug candidates. Several companies are currently exploring its applications in developing treatments for infectious diseases, cancer, and inflammatory conditions. The ability to modify its structure while maintaining key pharmacological properties makes it an attractive candidate for further optimization.
Beyond pharmaceutical applications, 3-methoxy-5-methylthiophene-2-carboxylic acid has found utility in materials science, particularly in the development of organic electronic materials. Its conjugated system and functional groups make it suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Researchers are exploring ways to incorporate this compound into polymers and small molecules to enhance their electronic properties, leading to more efficient and sustainable technologies.
The environmental impact of using 3-methoxy-5-methylthiophene-2-carboxylic acid has also been considered in recent studies. Efforts are being made to develop green synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry, where the goal is to create products that are both effective and environmentally friendly. The development of biocatalytic methods for synthesizing this compound is one such example, demonstrating how advances in chemical biology can contribute to greener practices.
In conclusion, 3-methoxy-5-methylthiophene-2-carboxylic acid (CAS No. 83261-26-1) represents a promising compound with diverse applications across multiple disciplines. Its unique structural features make it a valuable tool for drug discovery, material science, and sustainable chemistry. As research continues to uncover new possibilities for this molecule, its significance is likely to grow further, shaping the future of chemical biology and related fields.
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